Aflatoxin R0

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

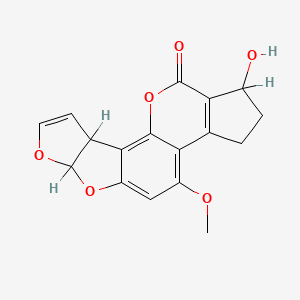

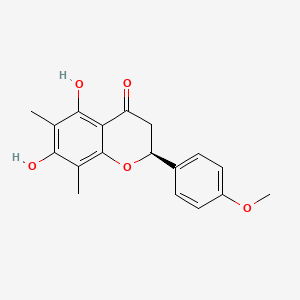

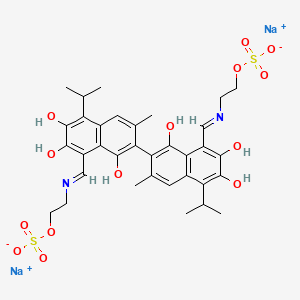

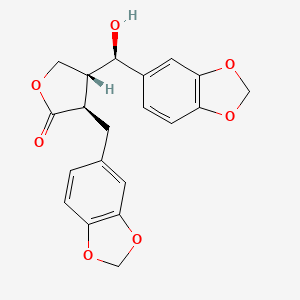

Aflatoxin R0 is a type of mycotoxin produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus. Mycotoxins are secondary metabolites that can contaminate food and feed, posing significant health risks to humans and animals. This compound, like other aflatoxins, is known for its potent toxicity and carcinogenic properties. It is a difuranocoumarin derivative, structurally characterized by a coumarin center and synthesized through a polyketide biosynthetic pathway in the fungus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin R0 involves a complex polyketide pathway in the producing fungi. The biosynthesis starts with the formation of a polyketide chain, which undergoes cyclization and various enzymatic modifications to form the difuranocoumarin structure. Key enzymes involved include polyketide synthase and cytochrome P450 monooxygenases .

Industrial Production Methods: Industrial production of this compound is not typically pursued due to its toxic nature. for research purposes, it can be produced by cultivating Aspergillus flavus or Aspergillus parasiticus under controlled conditions that favor aflatoxin production. This involves maintaining specific temperature, humidity, and nutrient conditions to optimize fungal growth and toxin production .

Análisis De Reacciones Químicas

Types of Reactions: Aflatoxin R0 undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to less toxic metabolites.

Substitution: Chemical modifications can occur at various functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Various nucleophiles can be used to introduce new functional groups.

Major Products Formed:

Oxidation: Formation of aflatoxin-exo 8,9-epoxide, a highly reactive and toxic intermediate.

Reduction: Formation of less toxic metabolites.

Substitution: Modified aflatoxin derivatives with altered toxicity profiles.

Aplicaciones Científicas De Investigación

Aflatoxin R0 has several applications in scientific research:

Chemistry: Used as a model compound to study the biosynthesis and chemical properties of mycotoxins.

Biology: Employed in studies investigating the effects of mycotoxins on cellular processes and genetic material.

Medicine: Utilized in research on carcinogenesis and the development of cancer therapies.

Industry: Applied in the development of detection methods for mycotoxin contamination in food and feed

Mecanismo De Acción

Aflatoxin R0 exerts its toxic effects primarily through the formation of reactive epoxide intermediates. These intermediates can bind to DNA, causing mutations and leading to carcinogenesis. The compound also induces oxidative stress, which contributes to its genotoxic and cytotoxic effects. Key molecular targets include DNA, proteins involved in cell cycle regulation, and enzymes involved in detoxification pathways .

Comparación Con Compuestos Similares

Aflatoxin B1: The most toxic and prevalent aflatoxin, known for its potent carcinogenicity.

Aflatoxin B2: Similar to aflatoxin B1 but with slightly lower toxicity.

Aflatoxin G1 and G2: Differ in their structural features and fluorescence properties but share similar toxicological profiles.

Uniqueness of Aflatoxin R0: this compound is unique in its specific structural features and the particular pathways it affects. While it shares common mechanisms of action with other aflatoxins, its distinct molecular structure can lead to different interaction patterns with biological targets, making it a valuable compound for comparative studies in mycotoxin research .

Propiedades

IUPAC Name |

16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIWLDSPNDMZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860434 |

Source

|

| Record name | 1-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-6-(2-chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1217126.png)

![N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide](/img/structure/B1217127.png)

![[(8R,9R,10S,13S,14S,17R)-17-acetyl-6-fluoro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1217134.png)